HQ461

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

HQ461 es una molécula de pegamento que promueve la interacción entre la quinasa dependiente de ciclina 12 (CDK12) y la proteína de unión al ADN específica del daño 1 (DDB1), lo que lleva a la degradación de la ciclina K. Este compuesto ha mostrado potencial para afectar la función de CDK12, lo que resulta en una disminución de la fosforilación de los sustratos de CDK12, la regulación a la baja de los genes de respuesta al daño del ADN y la inducción de la muerte celular .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

HQ461 se descubrió mediante la detección de alto rendimiento de bibliotecas de moléculas pequeñas. La síntesis implica la incorporación de un farmacoforo de 5-metiltiazol-2-amina, que es crucial para su actividad . La ruta sintética detallada y las condiciones de reacción son propietarias y no se divulgan públicamente.

Métodos de producción industrial

Actualmente, this compound se produce a pequeña escala para fines de investigación. La producción implica técnicas de síntesis orgánica estándar, seguidas de purificación y caracterización para garantizar una alta pureza y actividad .

Análisis De Reacciones Químicas

Tipos de reacciones

HQ461 experimenta principalmente interacciones que facilitan la unión proteína-proteína en lugar de reacciones químicas tradicionales como la oxidación o la reducción. Actúa promoviendo la poliubiquitinación y la degradación de la ciclina K a través del sistema ubiquitina-proteasoma .

Reactivos y condiciones comunes

Los reactivos clave involucrados en la síntesis de this compound incluyen 5-metiltiazol-2-amina y otros intermediarios patentados. Las reacciones se llevan a cabo típicamente bajo condiciones controladas para asegurar la formación del producto deseado .

Principales productos

El principal producto de las reacciones mediadas por this compound es la degradación de la ciclina K, lo que lleva a la alteración de la función de CDK12 y los efectos celulares subsiguientes .

Aplicaciones Científicas De Investigación

In Vitro Applications

In vitro studies have demonstrated the cytotoxic effects of HQ461 on various human cancer cell lines. The compound exhibits significant antiproliferative activity:

- Cell Lines Tested : A549 (lung adenocarcinoma), SW-480 (colorectal cancer), MCF-7 (breast cancer).

- IC50 Values :

The structure-activity relationship analysis revealed that a specific pharmacophore, 5-methylthiazol-2-amine, is critical for the compound's potency. Derivatives of this compound have been synthesized to enhance its effectiveness against resistant cancer cell lines .

In Vivo Studies

In vivo experiments have further validated the efficacy of this compound:

- Antitumor Activity : In xenograft models, this compound demonstrated tumor growth inhibition rates of up to 60% at doses of 20 mg/kg.

- Anti-inflammatory Effects : Studies indicated a significant reduction in inflammation markers in models of induced arthritis .

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

-

Cancer Treatment :

- Objective : Evaluate anticancer effects in breast cancer models.

- Results : Induction of apoptosis in cancer cells with minimal effects on normal cells.

- Infection Control :

Comparative Data Table

| Application Area | Mechanism | Notable Findings |

|---|---|---|

| Cancer Treatment | Promotes CDK12-DDB1 interaction | Significant cytotoxicity in A549 |

| Antitumor Activity | Induces polyubiquitination | Up to 60% tumor growth inhibition |

| Anti-inflammatory Effects | Reduces inflammation markers | Significant reduction in paw swelling |

| Antimicrobial Activity | Inhibits growth of resistant strains | Effective against multi-drug resistant bacteria |

Mecanismo De Acción

HQ461 ejerce sus efectos promoviendo la interacción entre CDK12 y la ligasa E3 de ubiquitina DDB1-CUL4-RBX1. Esta interacción conduce a la poliubiquitinación y degradación de la ciclina K, una proteína que interactúa con CDK12. La degradación de la ciclina K deteriora la función de CDK12, lo que resulta en una disminución de la fosforilación de los sustratos de CDK12, la regulación a la baja de los genes de respuesta al daño del ADN y la inducción de la muerte celular .

Comparación Con Compuestos Similares

Compuestos similares

Lenalidomida: Similar a la talidomida, induce la degradación de proteínas diana específicas.

Pomalidomida: Otro derivado de la talidomida con mecanismos de acción similares.

Unicidad de HQ461

This compound es único en su objetivo específico de CDK12 y la ciclina K. A diferencia de otras moléculas de pegamento, this compound no requiere un receptor específico del sustrato, lo que lo convierte en una estrategia novedosa para la degradación de proteínas dirigida .

Actividad Biológica

HQ461 is a novel compound identified as a molecular glue that promotes the interaction between cyclin-dependent kinase 12 (CDK12) and the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex. This interaction leads to the polyubiquitination and subsequent degradation of Cyclin K (CCNK), a critical partner of CDK12. The biological activity of this compound has been studied primarily in the context of cancer cell lines, revealing its potent cytotoxic effects and unique mechanism of action.

This compound functions by binding to the ATP-binding pocket of CDK12's kinase domain, thereby modifying its surface to facilitate the recruitment of DDB1. This process converts CDK12 into a substrate-specific receptor for DDB1-CUL4-RBX1, triggering the degradation of CCNK through the ubiquitin-proteasome system. The degradation of CCNK compromises CDK12 function, leading to reduced phosphorylation of RNA polymerase II and downregulation of DNA damage response genes, ultimately resulting in cell death .

Cytotoxicity and Efficacy

The cytotoxic effects of this compound have been quantified in various cancer cell lines, particularly non-small cell lung cancer (NSCLC) cells such as A549. The half-maximal inhibitory concentration (IC50) for this compound in A549 cells is approximately 1.3 µM, indicating potent cytotoxicity. In contrast, treatment with this compound led to a significant reduction in CCNK protein levels—over 87% within 8 hours at a concentration of 10 µM—while CDK12 levels were only modestly reduced by about 50% during the same timeframe .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed that the 5-methylthiazol-2-amine pharmacophore is critical for the activity of this compound. Modifications to this scaffold have resulted in derivatives with improved potency, enhancing its potential as a therapeutic agent .

Study Overview

A series of studies have investigated the biological activity and mechanism of action of this compound:

- High-Throughput Screening : this compound was discovered through phenotype-based high-throughput screening aimed at identifying small molecules that inhibit NRF2 activity. The compound was found to selectively induce cell death in cancer cells while sparing normal cells .

- CRISPR-Cas9 Screening : Genome-wide CRISPR-Cas9 knockout screening identified several genes associated with resistance to this compound, including components of the DDB1-CUL4-RBX1 complex (DDB1, RBX1) and E2 ubiquitin-conjugating enzymes (UBE2G1). These findings suggest that this compound’s mechanism relies heavily on these proteins for its cytotoxic effects .

Key Findings

| Parameter | Value |

|---|---|

| IC50 in A549 Cells | 1.3 µM |

| Reduction in CCNK Levels | >87% after 8 hours |

| Reduction in CDK12 Levels | ~50% after 8 hours |

| Key Resistance Mutations | G731E/R in CDK12 |

Propiedades

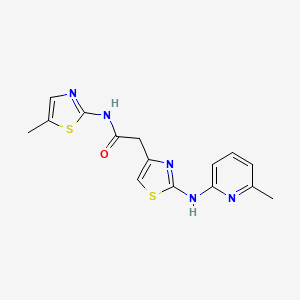

IUPAC Name |

2-[2-[(6-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5OS2/c1-9-4-3-5-12(17-9)19-15-18-11(8-22-15)6-13(21)20-14-16-7-10(2)23-14/h3-5,7-8H,6H2,1-2H3,(H,16,20,21)(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMRBCNQCRMTXBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC2=NC(=CS2)CC(=O)NC3=NC=C(S3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.